1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole”, there are related procedures for synthesizing similar compounds . For instance, ketamine, a related compound, can be synthesized in five steps starting from cyclohexanone and 2-chlorophenyl magnesium bromide .
Mechanism of Action
Target of Action
For instance, a structurally similar compound, 7-(aminomethyl)-6-(2-chlorophenyl)-1-methyl-1H-benzimidazole-5-carbonitrile, has been reported to target Dipeptidyl peptidase 4 .
Mode of Action
Benzimidazoles typically interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
For instance, they can inhibit enzymes, disrupt protein synthesis, or interfere with cell division .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their chemical structure .
Result of Action
The effects of benzimidazole derivatives can range from antimicrobial activity to anticancer effects, depending on their target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzimidazole derivatives . .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQEZCJGMTSAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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